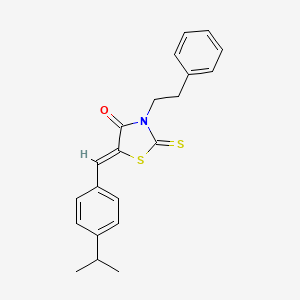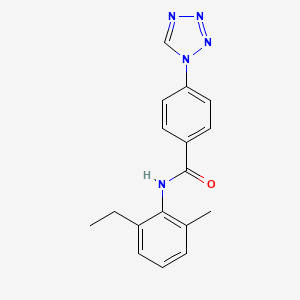
5-(4-isopropylbenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
Thiazolidinones are a class of heterocyclic compounds containing a 1,3-thiazolidin-4-one core. They exhibit a broad range of biological activities and have been explored for their therapeutic potential in various domains. The specific compound can be considered within this context, with research focusing on its synthesis, structural characteristics, and chemical behavior.
Synthesis Analysis
The synthesis of thiazolidinones typically involves a multi-step reaction process, including the condensation of amino acids with aldehydes and mercaptoacetic acid. For instance, Cunico et al. (2007) describe a one-pot synthesis approach for producing 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones from valine, arenealdehydes, and mercaptoacetic acid, showcasing the versatility and efficiency of synthesizing thiazolidinone derivatives (Cunico et al., 2007).
Molecular Structure Analysis
The molecular structure of thiazolidinones is crucial for their chemical and biological properties. Studies often use X-ray crystallography and NMR techniques to characterize these structures. Delgado et al. (2006) explored the hydrogen-bonded dimers and chains formed by substituted thiazolidinones, providing insight into the molecular interactions that influence the compound's stability and reactivity (Delgado et al., 2006).
Chemical Reactions and Properties
Thiazolidinones participate in various chemical reactions, leveraging their reactive sites for further functionalization. Their chemical properties are influenced by the substituents on the thiazolidinone ring, affecting their potential as intermediates in organic synthesis and their biological activities. Dago et al. (2017) discuss the synthesis and evaluation of thiazolidinone derivatives against cancer cells, highlighting the compound's versatility in chemical modifications and potential therapeutic applications (Dago et al., 2017).
Applications De Recherche Scientifique
Structural and Thermodynamic Studies
Research on compounds structurally related to 5-(4-isopropylbenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, such as rhodanine azodyes and their metal complexes, has been conducted to understand their geometrical structures, potentiometric, and thermodynamic properties. These studies involve the synthesis and characterization of these compounds using various spectroscopic techniques and theoretical optimizations to calculate quantum chemical parameters. The stability constants with different metals have been determined potentiometrically, providing insights into their potential applications in developing metal-based drugs or materials with specific properties (El‐Bindary et al., 2015).
Synthesis of Derivatives for Pharmacological Interest
The synthesis of new thiazolidine and imidazolidine derivatives, which share a core structural motif with the compound of interest, has been explored for their potential pharmacological applications. These derivatives have been synthesized through various chemical reactions and evaluated for their antimicrobial effects, indicating the versatility of the thiazolidin-4-one backbone in medicinal chemistry (El‐Aasar & Saied, 2008).
Anticancer Activity
A significant area of research involves evaluating the anticancer activities of thiazolidin-4-one derivatives. Studies have shown that certain analogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one, which are closely related to the compound , can induce apoptosis in cancer cells without affecting normal cells. This tumor selectivity and the ability to overcome resistance mechanisms such as P-glycoprotein overexpression make these derivatives promising candidates for cancer therapy (Wu et al., 2006).
Development of Anticancer Agents
Further investigations into 4-thiazolidinone derivatives have highlighted their potential as anticancer agents. Studies on their effects on cytotoxicity, apoptotic processes, and metabolism in specific cancer cell lines provide valuable insights into their mechanisms of action and therapeutic potential. These compounds have shown cytotoxic and proapoptotic properties at high concentrations, underscoring the need for more research to optimize their effectiveness and specificity (Szychowski et al., 2017).
Propriétés
IUPAC Name |
(5Z)-3-(2-phenylethyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NOS2/c1-15(2)18-10-8-17(9-11-18)14-19-20(23)22(21(24)25-19)13-12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDUNRYCAJNVAQ-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B4620131.png)
![isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4620135.png)
![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)
![N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)

